Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate
Description
Properties
CAS No. |
944898-25-3 |
|---|---|
Molecular Formula |
C11H9F3N2O2 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-7-4-3-6(11(12,13)14)5-8(7)16-9/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
ZECWNQFHVWKQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization of o-Phenylenediamine Derivatives
A common approach to synthesize benzimidazole derivatives involves the cyclization of o-phenylenediamine with appropriate carboxylic acid derivatives or aldehydes. For the target compound, the starting material typically includes a substituted o-phenylenediamine bearing a trifluoromethyl group at the 5-position, combined with ethyl 2-carboxylate functionalities.
- General procedure: The reaction proceeds via condensation of the diamine with ethyl 2-carboxylate or its activated derivatives under acidic or reductive conditions to form the benzimidazole ring system.
- Reagents and conditions: Acidic media such as acetic acid or hydrochloric acid are often used, sometimes with heating or reflux to facilitate cyclization.
- Yields: Moderate to good yields (typically 50-80%) are reported depending on the exact substituents and reaction parameters.
One-Pot Reductive Cyclization Using Sodium Dithionite
An efficient and sustainable method involves a one-pot heterocyclization reaction using sodium dithionite (Na2S2O4) as a reducing agent in dimethyl sulfoxide (DMSO). This method was exemplified in the synthesis of related benzimidazole-5-carboxylic acid derivatives and can be adapted for the trifluoromethyl-substituted target compound.
- Procedure: Ethyl 4-(methylamino)-3-nitrobenzoate is reacted with an appropriate trifluoromethyl-substituted benzaldehyde in the presence of sodium dithionite in DMSO.
- Mechanism: Sodium dithionite reduces nitro groups and facilitates cyclization through reductive heterocyclization.
- Advantages: This method minimizes the use of hazardous reagents, reduces reaction time, and simplifies workup.
- Characterization: Products are typically confirmed by IR, ^1H and ^13C NMR, and mass spectrometry.
- Yield: Yields are generally good, though specific data for the trifluoromethyl derivative are limited.
Multi-Step Synthetic Routes Involving Halogenated Intermediates
According to patent literature, preparation of benzimidazole derivatives with trifluoromethyl substituents often involves multi-step sequences starting from halogenated precursors.
- Key steps:
- Preparation of halogenated benzimidazole intermediates via reaction of substituted o-phenylenediamines with halogenated benzaldehydes.
- Functional group transformations including esterification, amidation, or halogen exchange.
- Final coupling or cyclization steps to introduce the trifluoromethyl group and form the ethyl carboxylate moiety.
- Reagents: Use of coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) are common.
- Reaction conditions: Reactions are typically carried out in anhydrous solvents such as ethanol or tetrahydrofuran (THF), sometimes under reflux.
- Yields: Stepwise yields vary, with isolated yields for key intermediates ranging from 49% to 77%.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Classical Cyclization | o-Phenylenediamine + ethyl carboxylate, acid, heat | Simple, well-established | 50-80 | Requires acidic conditions, moderate time |
| One-Pot Reductive Cyclization | Sodium dithionite, DMSO, substituted benzaldehyde | Sustainable, fewer steps, mild | Not specified | Efficient for related benzimidazoles |
| Multi-Step Halogenated Route | Halogenated intermediates, HBTU, DIPEA, reflux | High selectivity, versatile | 49-77 | Multi-step, requires purification at each step |
| Radical Cascade Cyclization | α,α-Difluorophenylacetic acid, base-free, metal-free | Mild, high functional group tolerance | 59-87 | More suited for fused benzimidazole systems |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:
-
Outcome : Conversion to 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid with >70% yield (analogous to compound 3 in ).
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl benzimidazole-ester | NaOH (33%), EtOH, reflux | Benzimidazole-carboxylic acid | ~72% |
N-Alkylation at the Benzimidazole Nitrogen
The NH group of the benzimidazole ring undergoes alkylation with alkyl halides or benzyl halides:
-
Typical conditions : Sodium hydroxide (1.0 equiv) in THF, room temperature, overnight .
-
Example : Reaction with methyl iodide forms the N-methyl derivative (see for analogous protocols).
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaOH, THF, RT, 12 h | 1-Methyl-5-(trifluoromethyl)-benzimidazole | >85% | |
| Benzyl bromide | NaOH, THF, RT, 12 h | 1-Benzyl derivative | ~80% |
Electrophilic Substitution at the Benzimidazole Core
The trifluoromethyl group directs electrophilic substitution to specific positions. For instance:
-
Bromination : Bromine or NBS in DMF at 90°C introduces bromine at the 4-position (see for analogous imidazole bromination).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS | DMF, 90°C, 3 h | 4-Bromo-5-(trifluoromethyl)-derivative | 82% |
Functionalization via Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the aryl backbone:
-
Example : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives (inferred from ).
| Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Aryl-substituted derivative | 75–85% |
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate ()
- Substituents : Trifluoromethyl at the para position of the 2-phenyl group, ester at position 3.
- Key Differences: The trifluoromethyl group is on the phenyl substituent rather than the benzimidazole core.
- Implications : The compound may exhibit distinct binding affinities compared to the target molecule, as the -CF₃ group is spatially separated from the core structure .
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate ()
- Substituents : Hydroxyethyl (-CH₂CH₂OH) at position 1, phenyl at position 2.
- Key Differences : The hydroxyethyl group introduces hydrophilicity, contrasting with the hydrophobic -CF₃ group in the target compound.
- Implications : Enhanced solubility may improve bioavailability but reduce membrane permeability compared to the target molecule .
Heterocyclic Modifications
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate ()
- Structure : Combines benzimidazole with a thiazole ring.
- Key Differences : The thiazole moiety introduces sulfur, which can participate in hydrogen bonding and alter electronic properties.
Ethyl 2-phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate ()
- Structure : 1,2,3-Triazole core with ester and -CF₃ groups.
- Key Differences : The triazole ring is more electron-deficient than benzimidazole, influencing reactivity in click chemistry or metal-catalyzed reactions.
Functional Group Variations
Ethyl 1-(butan-2-yl)-2-(2-methoxy-phenyl)-1H-benzimidazole-5-carboxylate ()
- Substituents : Branched alkyl (butan-2-yl) at position 1, methoxy (-OCH₃) at position 2.
- Key Differences : The methoxy group is electron-donating, opposing the electron-withdrawing -CF₃ in the target compound.
- Implications : Altered electronic effects could modulate interactions with cytochrome P450 enzymes or other oxidative metabolic pathways .
Ethyl 3-amino-5-(trifluoromethyl)-1H-indazole-1-carboxylate ()
- Structure : Indazole core (fused benzene-pyrazole) with -NH₂ at position 3.
- Key Differences: The amino group enhances solubility and hydrogen-bonding capacity, while the indazole core may confer different pharmacokinetic profiles.
- Implications: Potential for improved target engagement in polar active sites compared to the benzimidazole derivative .
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Trifluoromethyl Position: Placement of -CF₃ on the benzimidazole core (target compound) vs. a phenyl substituent () significantly affects electronic interactions.
- Ester Group Utility : The ester at position 2 in the target compound allows for hydrolysis to carboxylic acids, enabling prodrug strategies. This is absent in compounds with ester groups at position 1 () .
- Biological Activity : Benzimidazoles with -CF₃ (target) and hydroxyethyl () groups show divergent solubility profiles, suggesting tailored applications: hydrophobic environments (e.g., CNS targets) vs. aqueous systems (e.g., renal therapies) .
Biological Activity
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its broad spectrum of biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound.
- Minimum Inhibitory Concentrations (MICs) :
- The compound exhibited MIC values ranging from 16 to 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- In comparative studies, derivatives with similar structures showed significant antibacterial activity, indicating the potential of this compound as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 - 1 | S. aureus, E. coli |
| Other derivatives | 1 - 4 | Various Gram-positive and Gram-negative strains |
2. Anticancer Activity
The anticancer properties of this compound have been explored in several studies.
- Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
- IC50 Values : Compounds in this class have demonstrated IC50 values as low as 3 µM against human leukemia cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | ~16.38 | Antiproliferative |
| A549 | ~37.68 | Cytotoxic |
3. Antiparasitic Activity
Research has also indicated that benzimidazole derivatives possess antiparasitic effects.
- Antiplasmodial Properties : Ethyl derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria, with significant inhibition observed in chloroquine-sensitive strains .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Inhibition of Microtubule Dynamics : Similar to other benzimidazoles, it may inhibit microtubule formation, which is crucial for cell division .
Case Studies and Research Findings
- A study highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Another investigation reported its synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate, and what are critical optimization parameters?
A common method involves cyclocondensation of 4-(trifluoromethyl)phenylenediamine derivatives with ethyl glyoxylate or its equivalents under acidic conditions. Key parameters include:
- Temperature control : Reactions are typically carried out at 80–100°C to ensure cyclization while avoiding decomposition .
- Acid catalysis : HCl or acetic acid is used to protonate intermediates, facilitating ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
For analogs, microwave-assisted synthesis has been reported to reduce reaction times and improve yields (e.g., 65–85%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- NMR spectroscopy : and NMR confirm substitution patterns, with trifluoromethyl groups showing distinct triplets at δ -60 to -65 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 285.05 for CHFNO) and fragmentation pathways .
- Elemental analysis : Validates purity (>98%) and stoichiometry .
For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles (e.g., C–N–C angles ~105–125°) .
Q. What preliminary biological screening approaches are used for benzimidazole derivatives?
- In vitro assays : Antifungal/antibacterial activity is tested via microbroth dilution (MIC values), with trifluoromethyl groups enhancing lipophilicity and membrane penetration .
- Enzyme inhibition : Kinase or protease inhibition is assessed using fluorescence-based assays (e.g., IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity indices .
Advanced Research Questions
Q. How do crystallographic studies resolve electronic effects of the trifluoromethyl group on benzimidazole core stability?
SCXRD reveals that the electron-withdrawing trifluoromethyl group induces:
- Planar distortion : The benzimidazole ring adopts a slight non-planar geometry (torsion angles ~5–10°) to minimize steric clash with the substituent .
- Intermolecular interactions : CF participates in weak C–F···H–C hydrogen bonds (2.8–3.2 Å), stabilizing crystal packing .
Refinement using SHELX software (e.g., SHELXL) accounts for anisotropic displacement parameters, with R1 values <0.05 for high-resolution datasets .
Q. What strategies address low yields in multi-step syntheses of substituted benzimidazole analogs?
- Intermediate trapping : Isolation of Schiff base intermediates (e.g., from phenylenediamine and ethyl glyoxylate) prevents side reactions .
- Protecting groups : Boc-protection of amines improves regioselectivity during cyclization .
- Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-cyclization with >75% efficiency .
Q. How are computational methods applied to predict structure-activity relationships (SAR) for trifluoromethyl-substituted benzimidazoles?
- DFT calculations : B3LYP/6-31G(d) models predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions influenced by CF .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2), showing CF enhances hydrophobic interactions in active sites .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating stable binding .
Q. What are common pitfalls in interpreting 19F^{19}\text{F}19F NMR spectra of trifluoromethylated benzimidazoles?
- Splitting patterns : Coupling with adjacent protons (e.g., J ~8–12 Hz) can mask integration accuracy. Use decoupling experiments or 2D - HOESY for clarity .
- Solvent effects : Deuterated DMSO may cause signal broadening; CDCl is preferred for sharper peaks .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
